Cis (2,3)-Dihydro Tetrabenazine-d6 is a deuterated analogue of tetrabenazine, a drug primarily used for the treatment of hyperkinetic movement disorders such as chorea associated with Huntington's disease. The deuteration enhances its pharmacokinetic properties, allowing for better tracking in metabolic studies and improving its therapeutic profile. The compound is classified as a vesicular monoamine transporter inhibitor, which plays a crucial role in neurotransmitter regulation.
Cis (2,3)-Dihydro Tetrabenazine-d6 can be sourced from various chemical suppliers and research institutions specializing in isotopically labeled compounds. Notable suppliers include SynZeal Research Pvt Ltd, Acanthus Research, and MedChemExpress, which provide high-quality standards for research applications .
The synthesis of Cis (2,3)-Dihydro Tetrabenazine-d6 involves several steps that typically include the modification of tetrabenazine to introduce deuterium atoms into the molecular structure. This process can be achieved through various methods:
Technical details regarding the synthesis can vary based on the specific method used, but it generally requires careful monitoring of reaction conditions to optimize yield and purity .
Cis (2,3)-Dihydro Tetrabenazine-d6 has a complex molecular structure characterized by multiple chiral centers. Its molecular formula is , indicating the presence of six deuterium atoms replacing hydrogen atoms in the tetrabenazine skeleton.
Cis (2,3)-Dihydro Tetrabenazine-d6 participates in various chemical reactions typical of its parent compound. Key reactions include:
These reactions are essential for understanding its pharmacokinetics and potential interactions within biological systems .
Cis (2,3)-Dihydro Tetrabenazine-d6 acts primarily as an inhibitor of vesicular monoamine transporters (VMATs). The mechanism involves:
Research indicates that this mechanism is crucial for its therapeutic effects in managing hyperkinetic disorders .
Relevant data from studies indicate that these properties are critical for formulation development and application in pharmacological studies .
Cis (2,3)-Dihydro Tetrabenazine-d6 is primarily utilized in scientific research settings:
cis (2,3)-Dihydro Tetrabenazine-d6 is a deuterium-labeled analog of the active metabolite dihydrotetrabenazine, featuring six deuterium atoms (d6) strategically incorporated at the methoxy groups (–OCH3 → –OCD3). This substitution pattern is confirmed by its molecular formula C19H23D6NO3 (molecular weight: 325.48 g/mol) [2] [4] [8]. The isotopic labeling serves as a metabolic tracer, leveraging deuterium's kinetic isotope effect to retard oxidative metabolism while preserving pharmacological activity. Key characteristics include:
Table 1: Deuterium Substitution Profile
Position | Chemical Group | Deuterium Count | Isotopic Purity |
---|---|---|---|
9-OMe | Methoxy | 3 (OCD3) | ≥98% |
10-OMe | Methoxy | 3 (OCD3) | ≥98% |
The compound adopts the (2R,3S,11bS) absolute configuration, as verified by chiral resolution and X-ray crystallography of its non-deuterated counterpart [3] [6]. This stereochemistry is critical for binding to the Vesicular Monoamine Transporter 2 (VMAT2), as epimerization at C3 or C11b reduces target affinity. Key features:
Table 2: Stereochemical Centers
Chiral Center | Configuration | Role in Bioactivity |
---|---|---|
C2 | R | Hydrogen-bonding with VMAT2 |
C3 | S | Anchors isobutyl side chain |
C11b | S | Maintains benzoquinoline ring geometry |
The compound exhibits a sharp melting point range of 151–154°C, indicative of high crystallinity [3]. Its lipophilicity (LogP: 3.2) governs solubility in organic solvents but limits aqueous dissolution [2] [4]:
Table 3: Solubility Profile
Solvent | Solubility (mg/mL) | Application Context |
---|---|---|
Chloroform | >50 | NMR sample preparation |
Methanol | >50 | HPLC analysis |
DMSO | 10–25 | In vitro assays |
Water | <0.1 | Requires solubilizers |
0.5% CMC-Na | ~2.5 (suspension) | In vivo oral dosing |